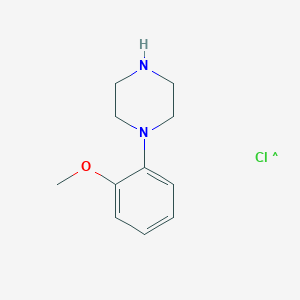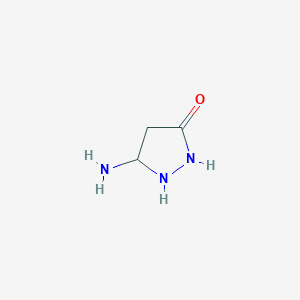
5-Aminopyrazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminopyrazolidin-3-one is a heterocyclic compound that belongs to the pyrazolidinone family This compound is characterized by a pyrazolidine ring with an amino group at the 5-position and a keto group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminopyrazolidin-3-one typically involves the reaction of α,β-unsaturated carboxylic acid derivatives with hydrazine hydrate.
Industrial Production Methods: Industrial production methods for this compound often utilize a one-pot synthesis approach. For example, a novel method involves the use of a HBr-H₂O₂ system under mild conditions to achieve oxidative aromatization and bromination of pyrazolidin-3-one . This method is efficient, green, and metal-free, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Aminopyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group at the 5-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and bromine.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Pyrazolones.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted pyrazolidinones.
Scientific Research Applications
5-Aminopyrazolidin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Aminopyrazolidin-3-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or modulate receptor activity, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, thereby reducing inflammation and pain .
Comparison with Similar Compounds
5-Aminopyrazole: Similar in structure but lacks the keto group at the 3-position.
Pyrazolo[1,5-a]pyrimidine: Contains a fused ring system with similar amino and keto functionalities.
Uniqueness: 5-Aminopyrazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields .
Properties
Molecular Formula |
C3H7N3O |
|---|---|
Molecular Weight |
101.11 g/mol |
IUPAC Name |
5-aminopyrazolidin-3-one |
InChI |
InChI=1S/C3H7N3O/c4-2-1-3(7)6-5-2/h2,5H,1,4H2,(H,6,7) |
InChI Key |
MLTOSGYUFOMWSV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NNC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S,5S)-N-[(2S)-4-(3,3-dimethylazetidin-1-yl)-3,4-dioxo-1-[(3S)-2-oxopiperidin-3-yl]butan-2-yl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B12366467.png)
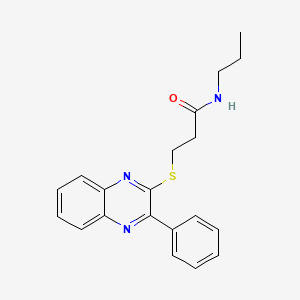
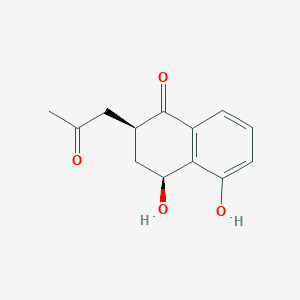
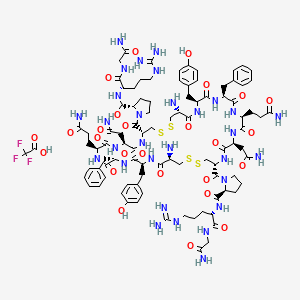

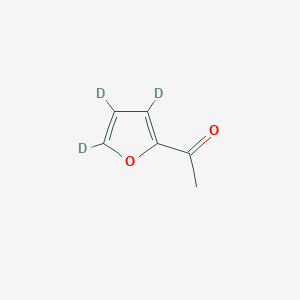
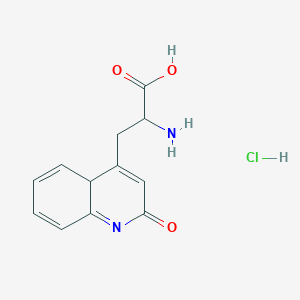
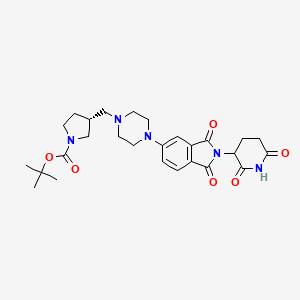
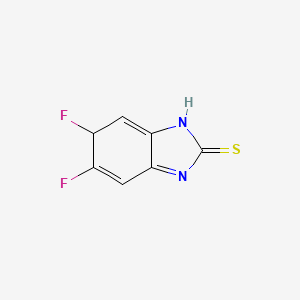

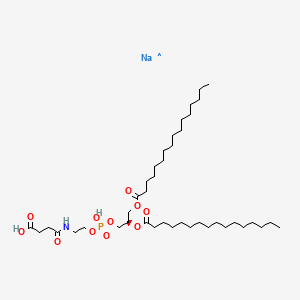
![4-[(1S)-1-amino-2-[[1-(4-chlorophenyl)cyclopropanecarbonyl]amino]ethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide](/img/structure/B12366534.png)
